1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have shown significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 . These compounds have also demonstrated mTOR inhibitory activity .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Result of Action
Compounds with similar structures have shown significant anti-proliferative activity against certain cancer cell lines . This suggests that 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one could potentially have similar effects.
Biochemical Analysis
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, would need to be investigated further.
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors, indicating potential binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common synthetic route is the reaction of 2-aminopyridine with arylglyoxals and Meldrum’s acid, followed by subsequent functionalization steps[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). The reaction conditions often require the use of catalysts, such as transition metals, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and safety considerations. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_3{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: : Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one is similar to other imidazo[1,2-a]pyridine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyrimidine
Imidazo[1,2-a]pyrazine
These compounds share the imidazo[1,2-a] core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-12(19)17-8-6-16(7-9-17)10-13-11-18-5-3-2-4-14(18)15-13/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAXZHNPVCOMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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